molecular formula C17H19N5O2 B11091153 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one

Cat. No.: B11091153
M. Wt: 325.4 g/mol
InChI Key: YAURPXLONXUWGZ-UHFFFAOYSA-N
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Description

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline ring fused with a pyrimidine ring

Preparation Methods

The synthesis of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring is synthesized by reacting 2-aminobenzamide with ethyl acetoacetate under acidic conditions.

    Ethoxylation: The quinazoline derivative is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Methylation: The ethoxylated quinazoline is methylated using methyl iodide.

    Formation of the Pyrimidine Ring: The final step involves the reaction of the methylated quinazoline with 2,4-diaminopyrimidine under basic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperature and pressure conditions. Major products formed from these reactions include various substituted quinazoline and pyrimidine derivatives.

Scientific Research Applications

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.

    Medicine: It has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders, due to its ability to modulate specific molecular targets.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation.

Comparison with Similar Compounds

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of the quinazoline and pyrimidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4,5-dimethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C17H19N5O2/c1-5-24-12-6-7-14-13(8-12)11(4)19-16(20-14)22-17-18-10(3)9(2)15(23)21-17/h6-8H,5H2,1-4H3,(H2,18,19,20,21,22,23)

InChI Key

YAURPXLONXUWGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=C(C(=O)N3)C)C)C

Origin of Product

United States

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